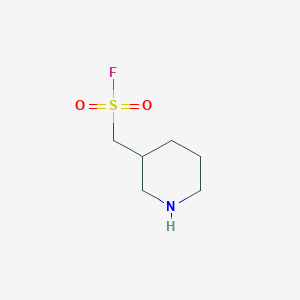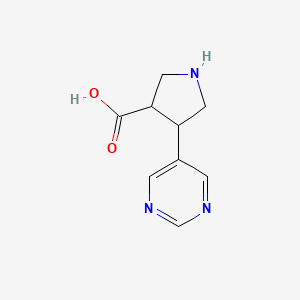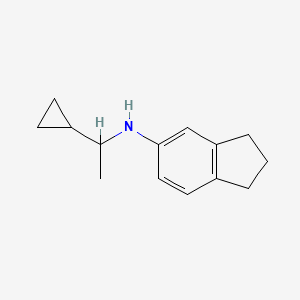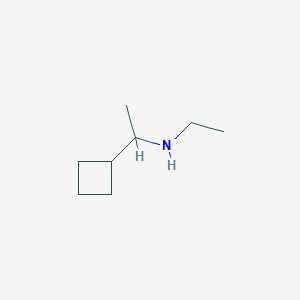![molecular formula C9H11F2NO B13241976 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B13241976.png)
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a fluorine atom and an amino group attached to a propanol backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
The synthesis of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nucleophilic substitution reaction where a fluorinated phenylamine reacts with an epoxide under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and temperature control.
Analyse Des Réactions Chimiques
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Fluoro-3-[(4-fluorophenyl)amino]propan-2-ol can be compared with similar compounds such as:
2-(4-Amino-3-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: This compound also contains fluorine atoms and an amino group, but with a different structural arrangement.
1-[(1-Benzylpiperidin-4-yl)amino]-3-[(4-fluorophenyl)thio]propan-2-ol: Another compound with a similar backbone but different substituents, leading to distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
1-fluoro-3-(4-fluoroanilino)propan-2-ol |
InChI |
InChI=1S/C9H11F2NO/c10-5-9(13)6-12-8-3-1-7(11)2-4-8/h1-4,9,12-13H,5-6H2 |
Clé InChI |
JDCWOATVAQSSLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NCC(CF)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethylcyclohexyl)amino]-N,N-dimethylacetamide](/img/structure/B13241896.png)

![5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanol](/img/structure/B13241907.png)
![4-[(Trifluoromethoxy)methyl]piperidine](/img/structure/B13241908.png)
amine](/img/structure/B13241911.png)
![4-[(4-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13241918.png)

![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13241932.png)




![2-[(1,2,5-Trimethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13241983.png)

